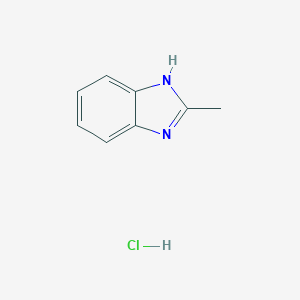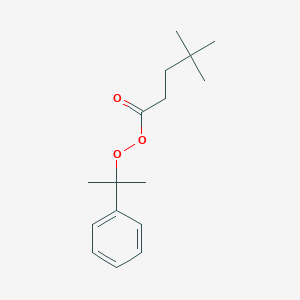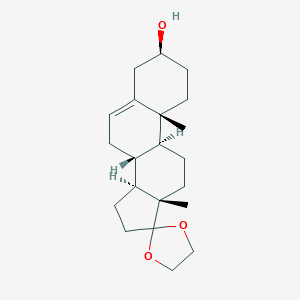![molecular formula C9H9NO B161048 Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) CAS No. 135096-23-0](/img/structure/B161048.png)
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring fused with an oxirene ring. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and organic synthesis.
Mecanismo De Acción
The mechanism of action of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is its potential use as a drug candidate for the treatment of cancer and inflammation. Its unique structure and mechanism of action make it a promising candidate for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI). One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and proteins. Additionally, further studies may be needed to optimize the synthesis of this compound and improve its solubility in water.
Métodos De Síntesis
The synthesis of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) involves several steps. The first step involves the preparation of 2-aminobenzaldehyde, which is then reacted with ethyl acetoacetate to form the intermediate compound, 2-(1-phenylethylidene)hydrazinecarboxamide. This intermediate is then cyclized with an isocyanide to form the final product, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI).
Aplicaciones Científicas De Investigación
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has shown potential applications in medicinal chemistry as a potential drug candidate. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propiedades
Número CAS |
135096-23-0 |
|---|---|
Nombre del producto |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1 |
Clave InChI |
UERUOXROMVBEBV-BDAKNGLRSA-N |
SMILES isomérico |
C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3 |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
SMILES canónico |
C1CC2=C(C=CC=N2)C3C1O3 |
Sinónimos |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



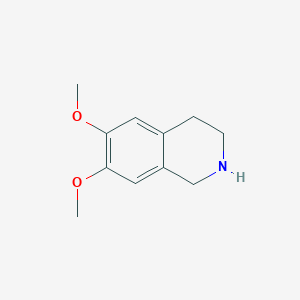
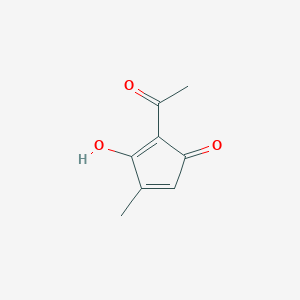
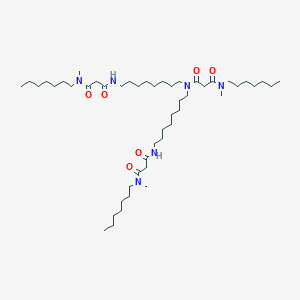
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
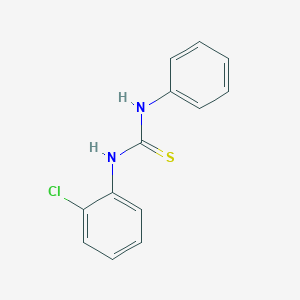
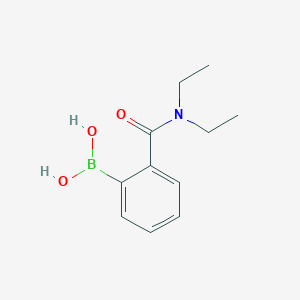
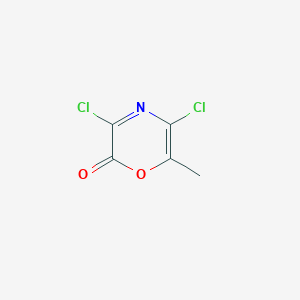
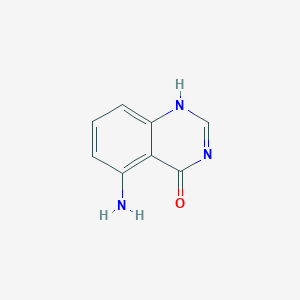
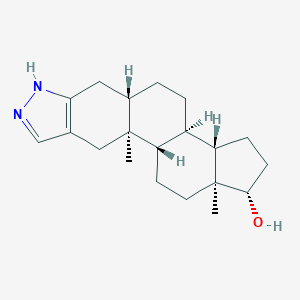
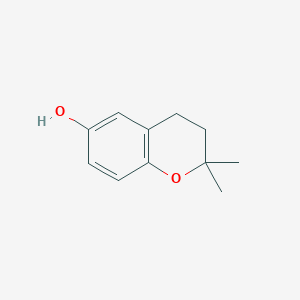
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
